Lipophilicity Profile: Gamma-Trifluoromethyl Alcohol Property Impact on Permeability
The target compound's γ-position trifluoromethyl substitution is predicted to confer only marginally enhanced lipophilicity relative to its non-fluorinated parent, in contrast to α-substituted analogs which show a pronounced increase [1]. Class-level partition coefficient data indicate that β- and γ-trifluoromethyl alcohols exhibit a barely measurable Δlog P compared to unfluorinated counterparts, while α-trifluoromethyl alcohols show a significant increase [1]. This differentiation is critical for applications where controlled, moderate lipophilicity is desired to avoid excessive plasma protein binding or off-target accumulation [2].
| Evidence Dimension | Lipophilicity enhancement (Δlog P) relative to non-fluorinated parent |
|---|---|
| Target Compound Data | Predicted Δlog P: ∼0 (barely measurable enhancement, γ-position) |
| Comparator Or Baseline | α-Trifluoromethyl alcohol: Δlog P > 0 (significant enhancement) |
| Quantified Difference | Qualitative difference: α-position shows strong lipophilicity enhancement; β/γ positions show negligible enhancement |
| Conditions | Octanol-water partition coefficient determination for aliphatic alcohols |
Why This Matters
This profile guides selection when moderate lipophilicity is required for optimal balance between permeability and solubility, a key consideration in lead optimization.
- [1] M. Schlosser, et al. (1985). When Is a Trifluoromethyl Group More Lipophilic than a Methyl Group? Partition Coefficients and Selected Chemical Shifts of Aliphatic Alcohols and Trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 985-989. View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
